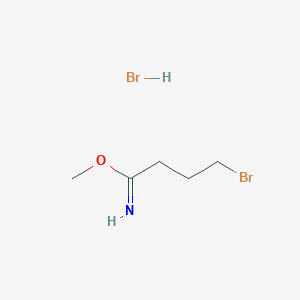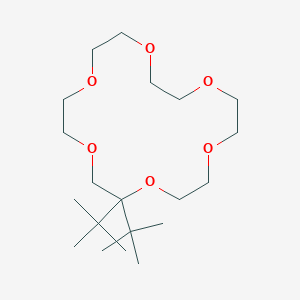
2-(Phenyldisulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenyldisulfanyl)ethan-1-ol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group. The compound’s structure consists of a phenyl group attached to a disulfide linkage, which is further connected to an ethan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldisulfanyl)ethan-1-ol typically involves the reaction of thiophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the chlorine, resulting in the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenyldisulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Phenyldisulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Phenyldisulfanyl)ethan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylthio)ethanol: Similar structure but with a single sulfur atom instead of a disulfide bond.
2-(Phenylsulfinyl)ethanol: Contains a sulfoxide group instead of a disulfide bond.
2-(Phenylsulfonyl)ethanol: Contains a sulfone group instead of a disulfide bond.
Uniqueness
2-(Phenyldisulfanyl)ethan-1-ol is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to similar compounds with single sulfur atoms or different sulfur oxidation states. This uniqueness makes it valuable in specific chemical and biological applications.
Eigenschaften
CAS-Nummer |
63369-64-2 |
|---|---|
Molekularformel |
C8H10OS2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
2-(phenyldisulfanyl)ethanol |
InChI |
InChI=1S/C8H10OS2/c9-6-7-10-11-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
VHQMANHQXQFAQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)



![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

